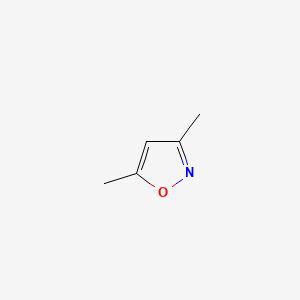
2,6-Dimethyl-3-nitrophenol
Vue d'ensemble
Description
2,6-Dimethyl-3-nitrophenol is a chemical compound that is structurally related to various nitrophenol derivatives. While the provided papers do not directly discuss 2,6-Dimethyl-3-nitrophenol, they do provide insights into similar compounds, which can help infer certain aspects of its chemistry. For instance, nitration reactions and the presence of nitro groups are common themes in these papers, as seen in the study of nitration of dimethylphenols and the solvent extraction of cobalt with a nitroso derivative . The structural and spectroscopic properties of related compounds, such as 2-(N,N-dimethylaminomethyl)-4-nitrophenol , provide a basis for understanding the molecular structure and potential interactions of 2,6-Dimethyl-3-nitrophenol.
Synthesis Analysis
The synthesis of nitrophenol derivatives often involves nitration reactions, as demonstrated in the papers discussing the nitration of various dimethylphenols . These reactions can yield a range of products, including hydroxy trinitro ketones and dinitro phenols, depending on the reaction conditions and the substituents on the phenol ring. The synthesis of related compounds, such as Schiff bases, involves the condensation of an amine with an aldehyde or ketone, as seen in the synthesis of a nitrophenol-based Schiff base .
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives is characterized by the presence of nitro groups and their interactions with other substituents on the phenol ring. X-ray diffraction techniques are commonly used to determine the crystal structure of these compounds . For example, the structure of a hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with dimethylpyridine shows intermolecular hydrogen bridges . Similarly, the structure of dimethylphenyl betaine complexed with 2,6-dichloro-4-nitro-phenol reveals nonequivalent hydrogen bonds .
Chemical Reactions Analysis
Chemical reactions involving nitrophenol derivatives can include tautomerism, as seen in the keto-enol tautomerism of a nitrophenol-based Schiff base . Nitration reactions can lead to various nitro-substituted products, and the presence of other substituents like bromine can influence the reaction pathway and the resulting compounds . The formation of complexes with metals, such as the cobalt complex with nitroso-DiMAP, is another type of chemical reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic methods, including FTIR and NMR, are used to characterize these compounds . The IR spectrum can provide information about hydrogen bonding and the presence of nitro groups . UV-Vis spectroscopy can be used to study solvent effects and tautomerism . The extraction properties of these compounds, such as their ability to form complexes with metals and their partition coefficients, are also important physical and chemical properties .
Applications De Recherche Scientifique
1. Proteomics Research
- Application Summary: 2,6-Dimethyl-3-nitrophenol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
2. Nitrophenol Reduction
- Application Summary: 2,6-Dimethyl-3-nitrophenol is used in the study of nitrophenol reduction . Nitrophenols are among the 126 priority toxic pollutants identified by the US Environmental Protection Agency. The reduction of these toxic nitrophenols into harmless aminophenols is a significant area of research.
- Methods of Application: In this particular study, Pd nanoparticles were anchored to Co-MOF to create a catalyst for nitrophenol reduction . This catalyst, Co-MOF@Pd 0.0012, contains ultra-low Pd content (0.08 wt%) and recorded high catalytic efficiency for 4-nitrophenol .
- Results or Outcomes: The TOF value of Co-MOF@Pd 0.0012 is 9800 h −1, ∼206 times higher than that of PdC (Pd content, 10 wt%) . Furthermore, Co-MOF@Pd 0.0012 has been widely applied to catalyze the reduction of various nitrophenol substrates with higher than 99% conversion efficiency and selectivity .
3. Acid-Base Studies
- Application Summary: 2,6-Dimethyl-4-nitrophenol is used in studies comparing the acidity of organic compounds . The acidity of a compound is influenced by various factors such as hyperconjugation and induction effect of the methyl group .
4. Liquid Chromatography and Mass Spectrometry
- Application Summary: 2,6-Dimethyl-4-nitrophenol is used as an internal standard in the determination of 4-nitrophenol and 3-methyl-4-nitrophenol in human urine by liquid chromatography combined with tandem mass spectrometry .
- Methods of Application: In this particular study, liquid chromatography and tandem mass spectrometry were used to analyze the samples . The specific technical details or parameters are not provided in the source.
5. Acidity Comparison Studies
- Application Summary: 2,6-Dimethyl-4-nitrophenol is used in studies comparing the acidity of organic compounds . The acidity of a compound is influenced by various factors such as hyperconjugation and induction effect of the methyl group .
6. Liquid Chromatography and Mass Spectrometry
- Application Summary: 2,6-Dimethyl-4-nitrophenol is used as an internal standard in the determination of 4-nitrophenol and 3-methyl-4-nitrophenol in human urine by liquid chromatography combined with tandem mass spectrometry .
- Methods of Application: In this particular study, liquid chromatography and tandem mass spectrometry were used to analyze the samples . The specific technical details or parameters are not provided in the source.
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dimethyl-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASZCQVZPLXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220223 | |
| Record name | 3-Nitro-2,6-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3-nitrophenol | |
CAS RN |
6994-63-4 | |
| Record name | 2,6-Dimethyl-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-2,6-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-2,6-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-2,6-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














